molecular formula C20H18N2O5S B269613 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid

4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid

Cat. No. B269613
M. Wt: 398.4 g/mol
InChI Key: XKYBISGQINZYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is not fully understood. However, studies have suggested that this compound acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid has potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders. It has also been shown to have anti-inflammatory effects, which could be useful in treating various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is its potent anti-cancer and anti-inflammatory properties. This makes it a promising candidate for the development of new cancer and autoimmune disorder treatments. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for research on 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid. One potential direction is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various inflammatory and autoimmune disorders. Another potential direction is the development of new synthesis methods to produce this compound in larger quantities. Finally, more research is needed to fully understand the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid is a complex process that involves multiple steps. The first step involves the synthesis of 6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline, which is then treated with sulfonyl chloride to produce the sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with 4-aminomethylbenzoic acid to produce the final product.

Scientific Research Applications

4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid has been extensively researched for its potential use in treating various diseases. Studies have shown that this compound has potent anti-inflammatory, anticancer, and immunomodulatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders.

properties

Product Name

4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[(9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-6-yl)sulfonylamino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O5S/c1-12-8-18(23)22-7-6-15-9-16(10-17(12)19(15)22)28(26,27)21-11-13-2-4-14(5-3-13)20(24)25/h2-5,8-10,21H,6-7,11H2,1H3,(H,24,25)

InChI Key

XKYBISGQINZYEL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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